molecular formula C14H22N6O3 B1194004 Dioxadet CAS No. 67026-12-4

Dioxadet

Número de catálogo: B1194004
Número CAS: 67026-12-4
Peso molecular: 322.36 g/mol
Clave InChI: QKBGEGKCGLXDSG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dioxadet, also known as this compound, is a useful research compound. Its molecular formula is C14H22N6O3 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 275656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nanomedicine Development

Recent studies have focused on the encapsulation of Dioxadet within nanoparticles to enhance its therapeutic efficacy. For instance, this compound-loaded nanomedicines were developed using block copolymers of poly(ethylene glycol) and poly(lactic acid). The nanoparticles exhibited a hydrodynamic diameter of approximately 100-230 nm and demonstrated a drug loading capacity of up to 592 µg of this compound per mg of polymer .

Key Findings:

  • Cytotoxicity : The half-minimum inhibitory concentration (IC50) values for this compound nanoformulations ranged from 0.47 to 4.98 µg/mL for ovarian cancer cells, closely matching the efficacy of free this compound (2.60–4.14 µg/mL) .
  • Release Mechanism : The release profile indicated that up to 64% of the drug was released over eight days, with mathematical models applied to analyze the release mechanisms .
Nanoparticle Type Hydrodynamic Diameter (nm) Drug Loading (µg/mg) IC50 (µg/mL)
mPEG-b-PLA100-2305920.47 - 4.98
mPEG-b-PCL100-2305922.60 - 4.14

Clinical Trials and Efficacy Studies

This compound has been evaluated in various clinical settings, particularly through hyperthermic intraperitoneal chemoperfusion (HIPEC). A study demonstrated that this compound combined with cisplatin significantly increased survival rates in rats with advanced ovarian carcinoma .

Clinical Insights:

  • Survival Rates : In preclinical models, the combination treatment showed a median survival increase of over 63% compared to cisplatin alone .
  • Administration Protocol : Clinical trials indicated that intravenous or intraperitoneal administration of this compound at doses ranging from 15 mg every 72-96 hours proved effective against stage III-IV ovarian tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized using radiolabeled compounds in animal models. Key parameters include absorption rates, distribution volumes, and elimination half-lives .

Parameter Value
Absorption RateHigh
Volume of DistributionVariable
Elimination Half-LifeApproximately 12 hours

Case Study: Ovarian Cancer Treatment

In a clinical setting involving patients with recurrent ovarian cancer who had previously failed other treatments, this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in tumor size and improvement in patient quality of life.

Patient Outcomes:

  • Tumor Response Rate : Approximately 70% experienced a partial response.
  • Side Effects : Reported side effects were minimal compared to traditional therapies.

Propiedades

Número CAS

67026-12-4

Fórmula molecular

C14H22N6O3

Peso molecular

322.36 g/mol

Nombre IUPAC

[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2,2-dimethyl-1,3-dioxan-5-yl]methanol

InChI

InChI=1S/C14H22N6O3/c1-13(2)22-8-14(7-21,9-23-13)18-10-15-11(19-3-4-19)17-12(16-10)20-5-6-20/h21H,3-9H2,1-2H3,(H,15,16,17,18)

Clave InChI

QKBGEGKCGLXDSG-UHFFFAOYSA-N

SMILES

CC1(OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4)C

SMILES canónico

CC1(OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4)C

Key on ui other cas no.

67026-12-4

Sinónimos

2,4-bis(1-aziridinyl)-6-(2,2-dimethyl-5-hydroxymethyl-1,3-dioxan-5-yl)amino-1,3,5-triazine
dioxadet

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.